molecular formula C17H13FN2O2S B2889828 (5Z)-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one CAS No. 347371-08-8

(5Z)-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one

Cat. No.: B2889828
CAS No.: 347371-08-8
M. Wt: 328.36
InChI Key: GRMRYUAXOXRQJX-DHDCSXOGSA-N
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Description

(5Z)-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one is a synthetic organic compound characterized by its unique chemical structure It features a benzylidene group attached to a thioxoimidazolidinone core, with a fluorobenzyl ether substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one typically involves a multi-step process. One common method starts with the preparation of the thioxoimidazolidinone core, which can be synthesized from the reaction of an appropriate amine with carbon disulfide and an alkylating agent. The benzylidene group is then introduced through a condensation reaction with 4-[(4-fluorobenzyl)oxy]benzaldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as recrystallization or chromatography, and the implementation of continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzylidene group can be reduced to the corresponding benzyl derivative.

    Substitution: The fluorobenzyl ether group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5Z)-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5Z)-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-{4-[(4-chlorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one
  • (5Z)-5-{4-[(4-methylbenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one

Uniqueness

(5Z)-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one is unique due to the presence of the fluorobenzyl ether group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties compared to similar compounds with different substituents.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(5Z)-5-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2S/c18-13-5-1-12(2-6-13)10-22-14-7-3-11(4-8-14)9-15-16(21)20-17(23)19-15/h1-9H,10H2,(H2,19,20,21,23)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRMRYUAXOXRQJX-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C=C3C(=O)NC(=S)N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)/C=C\3/C(=O)NC(=S)N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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